molecular formula C6H8N2O B111802 (4-Aminopyridin-3-yl)methanol CAS No. 138116-34-4

(4-Aminopyridin-3-yl)methanol

Cat. No. B111802
CAS RN: 138116-34-4
M. Wt: 124.14 g/mol
InChI Key: WNBVEYMTVDMSFZ-UHFFFAOYSA-N
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Description

“(4-Aminopyridin-3-yl)methanol” is an organic chemical synthesis intermediate . It has a molecular formula of C6H8N2O and a molecular weight of 124.142 .


Synthesis Analysis

The synthesis of “(4-Aminopyridin-3-yl)methanol” involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 0.5h . The reaction mixture is quenched with water and 1 N HCI is added, followed by extraction with ethylacetate .


Molecular Structure Analysis

The molecular structure of “(4-Aminopyridin-3-yl)methanol” consists of 9 heavy atoms, 6 of which are aromatic . It has a Fraction Csp3 of 0.17 and 1 rotatable bond .

Scientific Research Applications

Enzyme Activity Studies

“(4-Aminopyridin-3-yl)methanol” is often used in studies on enzyme activity . It can serve as a substrate for various enzymes, allowing researchers to monitor the enzyme’s activity under different conditions.

Biocatalytic Reactions

This compound is also utilized as a substrate for biocatalytic reactions . Biocatalysis is a sub-discipline of enzymology that uses natural catalysts, such as protein enzymes or whole cells, to conduct chemical reactions. “(4-Aminopyridin-3-yl)methanol” can be used to study these reactions and develop new biocatalytic processes.

Synthesis of Various Compounds

“(4-Aminopyridin-3-yl)methanol” is a versatile compound that can be used in the synthesis of various other compounds . Its structure allows it to react with a wide range of other chemicals, making it a valuable tool in synthetic chemistry.

Organic Chemical Synthesis Intermediate

As an organic chemical synthesis intermediate, “(4-Aminopyridin-3-yl)methanol” plays a crucial role in the production of a variety of complex organic compounds . It can be used to introduce the aminopyridinyl and hydroxymethyl groups into a molecule, which can then undergo further reactions.

Life Science Research

“(4-Aminopyridin-3-yl)methanol” is provided by specialist distributors serving life science research . This indicates its importance in biological and medical research, although the specific applications in this field are not detailed in the available resources.

Myeloperoxidase (MPO) Activity Determination

In a specific example of its use, “(4-Aminopyridin-3-yl)methanol” has been used in the determination of residual Myeloperoxidase (MPO) activity . This is a key enzyme involved in the immune response, and its activity can be an important indicator of certain health conditions.

Safety And Hazards

“(4-Aminopyridin-3-yl)methanol” is classified as a danger according to its safety data sheet . It has hazard statements H300, H315, H319, H335, and H411 .

properties

IUPAC Name

(4-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVEYMTVDMSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444916
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopyridin-3-yl)methanol

CAS RN

138116-34-4
Record name (4-aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 138116-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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